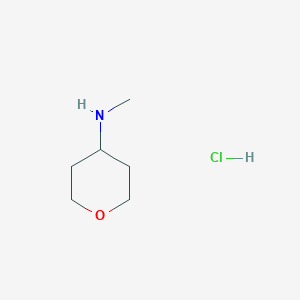
N-Methyltetrahydro-2H-pyran-4-amine hydrochloride
Numéro de catalogue B1592608
Poids moléculaire: 151.63 g/mol
Clé InChI: MMMCYLTUYKZCEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07786115B2
Procedure details


A mixture of methylamine hydrochloride (5.4 g), terahydro-4H-pyran-4-one (8 g), triethylamine (2.4 g), 5% palladium on carbon (400 mg) and methanol (56 ml) were stirred at 60° C. for 3 hours under a hydrogen atmosphere. The palladium on carbon was removed by filtration through diatomaceous earth (Celite®) and the resultant filtrate evaporated in vacuo to a cream solid. To this solid were added propan-2-ol (39 ml), methanol (10 ml) and diethyl ether (20 ml), the resultant suspension then allowed to stir at room temperature for 1 hour, the solid was collected by filtration, washed with diethyl ether (10 ml) and dried in vacuo at room temperature to give N-methyl-N-(tetrahydropyran-4-yl)amine hydrochloride (9.83 g) as a white solid; NMR Spectrum: (DMSOd6) 1.62 (m, 2H); 1.94 (m, 2H); 2.53 (m, 3H); 3.14 (m, 1H); 3.3 (m, 2H); 3.91 (m, 2H); 9.24 (s, 2H).





Identifiers


|
REACTION_CXSMILES
|
[ClH:1].CN.[O:4]1[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]1.[CH2:11]([N:13](CC)CC)C>[Pd].CO>[ClH:1].[CH3:11][NH:13][CH:7]1[CH2:8][CH2:9][O:4][CH2:5][CH2:6]1 |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.4 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
were stirred at 60° C. for 3 hours under a hydrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The palladium on carbon was removed by filtration through diatomaceous earth (Celite®)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant filtrate evaporated in vacuo to a cream solid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this solid were added propan-2-ol (39 ml), methanol (10 ml) and diethyl ether (20 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at room temperature for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether (10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at room temperature
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CNC1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.83 g | |
| YIELD: CALCULATEDPERCENTYIELD | 273.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
